molecular formula C13H18Br2N2O6S B560484 Ianthellamide A CAS No. 1374875-85-0

Ianthellamide A

Cat. No. B560484
M. Wt: 490.163
InChI Key: LUKTVGRPGJKVIG-LBPRGKRZSA-N
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Description

Ianthellamide A is a novel octopamine derivative that was isolated from the Australian marine sponge Ianthella quadrangulata . It selectively inhibits the activity of kynurenine 3-hydroxylase .

Scientific Research Applications

  • Ianthellamide A, derived from the marine sponge Ianthella quadrangulata, has been identified as a selective inhibitor of kynurenine 3-hydroxylase. This property suggests its potential as a neuroprotective agent in treating neurodegenerative disorders (Feng, Bowden, & Kapoor, 2012).

  • Research on Ianthella basta, another marine sponge species, has led to the discovery of compounds like hemibastadins and hemibastadinols. These compounds are significant due to their antimicrobial activities and their biosynthetic links to a group of compounds known as bastadins (Pettit et al., 1996).

  • A study on a southern Australian marine sponge, Ianthella sp., uncovered a new class of marine alkaloid, dictyodendrins F–J, which showed significant BACE inhibitory activity. This discovery is notable for its implications in Alzheimer’s disease research (Zhang et al., 2012).

  • The study of Ianthella sp. also led to the identification of novel compounds like ianthesines, which exhibited Na,K-ATPase inhibitory activity. This highlights their potential application in diseases involving sodium and potassium imbalances (Okamoto et al., 2000).

  • Additionally, compounds derived from Ianthella cf. flabelliformis have been found to modulate glycine-gated chloride channel receptors. This suggests their potential utility in treating movement disorders such as spasticity and hyperekplexia (Balansa et al., 2013).

  • Iantheran A, a compound from Ianthella sp., has been identified as a Na,K-ATPase inhibitor. Its unique dimeric polybrominated benzofuran structure may offer insights into new drug development for conditions influenced by Na,K-ATPase activity (Okamoto et al., 1999).

Future Directions

The future directions for research on Ianthellamide A could involve further investigation into its selective inhibition of kynurenine 3-hydroxylase and its potential as a neuroprotective agent in the treatment of neurodegenerative disorders . Additionally, more research could be done to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.

properties

IUPAC Name

[4-[1-(3-acetamidopropoxy)-2-aminoethyl]-2,6-dibromophenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O6S/c1-8(18)17-3-2-4-22-12(7-16)9-5-10(14)13(11(15)6-9)23-24(19,20)21/h5-6,12H,2-4,7,16H2,1H3,(H,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKTVGRPGJKVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCOC(CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ianthellamide A

Citations

For This Compound
23
Citations
Y Feng, BF Bowden, V Kapoor - Bioorganic & medicinal chemistry letters, 2012 - Elsevier
… of ianthellamide A (1) in the production of KYNA in rat brain by inhibition of KYN-OHase. Ianthellamide A (1… However it remains to be seen if ianthellamide A - induced elevation of KYNA …
Number of citations: 26 www.sciencedirect.com
TD Hughes, OF Güner, EC Iradukunda, RS Phillips… - Molecules, 2022 - mdpi.com
… , Ianthellamide A, has presented another lead structure (Figure 9). In 2012, Ianthellamide A … It remains to be seen, however, whether Ianthellamide A produces adequate levels of KYNA …
Number of citations: 19 www.mdpi.com
JR Smith, JF Jamie, GJ Guillemin - Drug Discovery Today, 2016 - Elsevier
… More recently, the marine sponge amine Ianthellamide A was reported with an IC 50 of 1.5 μM in in vitro assays and gave a threefold increase in rat brain KynA levels when …
Number of citations: 86 www.sciencedirect.com
Y Chen, J Zhang, Y Yang, K Xiang, H Li… - Journal of Cellular …, 2022 - Wiley Online Library
Kynurenine‐3‐monooxygenase (KMO) is a mitochondrial enzyme involved in the eukaryotic kynurenine pathway (KP), which is the major catabolic route of tryptophan. KMO can convert …
Number of citations: 6 onlinelibrary.wiley.com
KR Jacobs, G Castellano-Gonzalez… - Current medicinal …, 2017 - ingentaconnect.com
… Ianthellamide A selectively inhibited the activity of kynurenine 3monooxygenase when compared to kynureninase at concentrations less than 125 µM (IC50 value of 1.5 µM). It also …
Number of citations: 65 www.ingentaconnect.com
RS Phillips, EC Iradukunda, T Hughes… - Frontiers in molecular …, 2019 - frontiersin.org
The kynurenine pathway is the major route for tryptophan metabolism in mammals. Several of the metabolites in the kynurenine pathway, however, are potentially toxic, particularly 3-…
Number of citations: 35 www.frontiersin.org
AMS Mayer, AD Rodríguez, O Taglialatela-Scafati… - Marine drugs, 2017 - mdpi.com
… Feng and colleagues observed that the novel octopamine derivative ianthellamide A (170), isolated from the Australian marine sponge Ianthella quadrangulate, increased endogenous …
Number of citations: 123 www.mdpi.com
JR Smith - 2016 - scholar.archive.org
… More recently, the marine sponge amine ianthellamide A was reported with an IC50 of 1.5 µM in in vitro assays and gave a 3-fold increase in rat brain kynurenic acid levels when …
Number of citations: 0 scholar.archive.org
JW Blunt, BR Copp, RA Keyzers, MHG Munro… - Natural product …, 2014 - pubs.rsc.org
Covering: 2012. Previous review: Nat. Prod. Rep., 2013, 30, 237–323. This review covers the literature published in 2012 for marine natural products, with 1035 citations (673 for the …
Number of citations: 454 pubs.rsc.org
E Ancheeva, M El-Neketi, W Song, W Lin… - Current Organic …, 2017 - ingentaconnect.com
… (1:1) extract of the Australian marine sponge Ianthella quadrangulata yielded a novel octopamine derivative, ianthellamide A (44) [42]. This compound exhibited selective inhibition of …
Number of citations: 15 www.ingentaconnect.com

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